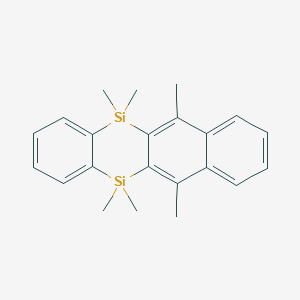
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- is a chemical compound known for its unique structure and properties. This compound is part of the naphthacene family, which is characterized by a four-ring system. The presence of silicon atoms in its structure makes it particularly interesting for various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- typically involves the use of organosilicon reagents. One common method includes the reaction of a naphthacene derivative with a silicon-containing reagent under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound .
Applications De Recherche Scientifique
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mécanisme D'action
The mechanism by which 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, such as signal transduction and gene expression. The silicon atoms in the compound may play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthacene: A parent compound without silicon atoms.
5,12-Dihydronaphthacene: A hydrogenated form of naphthacene.
Hexamethylnaphthacene: A methylated derivative of naphthacene.
Uniqueness
What sets 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- apart from these similar compounds is the presence of silicon atoms. This unique feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
652154-28-4 |
|---|---|
Formule moléculaire |
C22H26Si2 |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
5,5,6,11,12,12-hexamethylbenzo[b]silanthrene |
InChI |
InChI=1S/C22H26Si2/c1-15-17-11-7-8-12-18(17)16(2)22-21(15)23(3,4)19-13-9-10-14-20(19)24(22,5)6/h7-14H,1-6H3 |
Clé InChI |
XYUHGVNWUHODDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
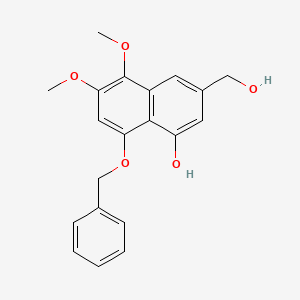
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
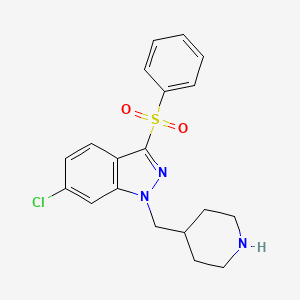
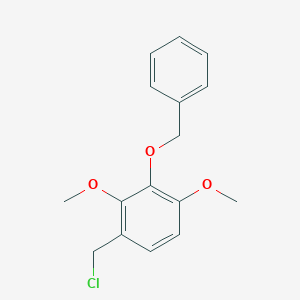
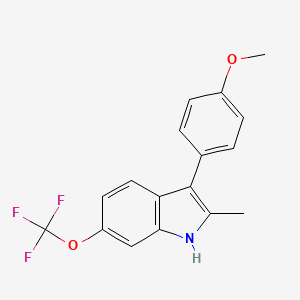
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
